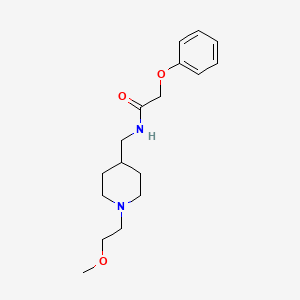

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxyacetamide” is a chemical compound with the CAS Number: 883541-14-8 . It has a molecular weight of 263.38 . The IUPAC name for this compound is [1- (2-methoxyethyl)-4-piperidinyl]-N- (4-pyridinylmethyl)methanamine .

Synthesis Analysis

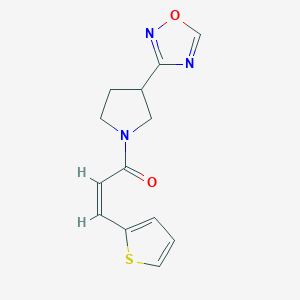

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula C15H25N3O . The InChI code for this compound is 1S/C15H25N3O/c1-19-11-10-18-8-4-15 (5-9-18)13-17-12-14-2-6-16-7-3-14/h2-3,6-7,15,17H,4-5,8-13H2,1H3 .

Chemical Reactions Analysis

The metabolism of new fentanyl analogs can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Scientific Research Applications

Metabolic Studies and Synthesis Methods

- Studies on synthetic opioids, including compounds related to "N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxyacetamide," have elucidated their metabolic fate using liquid chromatography and mass spectrometry. These studies provide insights into the demethylation, N-hydroxylation, and hydroxylation processes of these compounds, contributing to the understanding of their pharmacokinetics and potential toxicological profiles (Nordmeier et al., 2019).

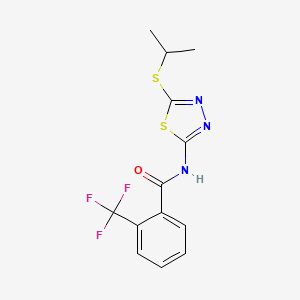

- Research on the synthesis of 3,4,5-trisubstituted-1,2,4-triazole analogues, including methods such as microwave-assisted synthesis, has been carried out. These compounds have been evaluated for their inhibitory activities against various enzymes, demonstrating the potential for therapeutic applications in treating diseases such as Alzheimer's (Virk et al., 2018).

Pharmacological Characterization

- The pharmacological characterization of novel compounds targeting the κ-opioid receptor (KOR) demonstrates the potential therapeutic benefits for treating depression and addiction disorders. Compounds like PF-04455242 show high affinity and selectivity for KORs, suggesting their utility in pharmacotherapy (Grimwood et al., 2011).

- The synthesis and biological evaluation of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural compounds as anti-inflammatory and analgesic agents highlight the chemical versatility and therapeutic potential of these derivatives (Abu‐Hashem et al., 2020).

Antimicrobial and Enzyme Inhibition Studies

- A series of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives have been synthesized and evaluated for their enzyme inhibitory activities, demonstrating potential applications in treating neurological disorders by targeting enzymes like acetylcholinesterase and butyrylcholinesterase (Khalid et al., 2014).

Analytical and Experimental Methodologies

- The development of analytical methodologies for the characterization and determination of psychoactive substances in biological matrices has advanced the detection and understanding of novel psychoactive substances, contributing to forensic and toxicological research (De Paoli et al., 2013).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxyacetamide is the Lipoprotein-associated phospholipase A2 (Lp-PLA2) enzyme . This enzyme plays a crucial role in the formation of atherosclerotic plaques .

Mode of Action

This compound acts as an inhibitor of the Lp-PLA2 enzyme . The Lp-PLA2 enzyme is enriched in the highly atherogenic lipoprotein subfraction of small dense LDL, which is susceptible to oxidative modification . By inhibiting the Lp-PLA2 enzyme, the compound prevents the buildup of fatty streaks, thereby potentially aiding in the treatment of atherosclerosis .

Biochemical Pathways

The inhibition of the Lp-PLA2 enzyme disrupts the formation of lysophosphatidylcholine, a key component in the development of atherosclerotic plaques . This disruption can affect downstream biochemical pathways involved in the progression of atherosclerosis .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of atherosclerotic plaque formation . By inhibiting the Lp-PLA2 enzyme, the compound can potentially slow down or halt the progression of atherosclerosis .

properties

IUPAC Name |

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

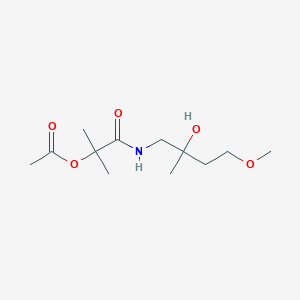

InChI=1S/C17H26N2O3/c1-21-12-11-19-9-7-15(8-10-19)13-18-17(20)14-22-16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAJYWYUWIAWPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNC(=O)COC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophen-2-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2858494.png)

![2-(8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2858495.png)

![4-(5-Chloropyridin-2-yl)-5-{[1-(4-methylphenyl)-1-oxopropan-2-yl]sulfanyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2858496.png)

![N-[3-(Methylthio)phenyl]-2-[3-(methylthio)-4-[3-(1,3-benzodioxole-5-yl)-1,2,4-oxadiazole-5-yl]-5-amino-1H-pyrazole-1-yl]acetamide](/img/structure/B2858502.png)

![N-(3-ethoxypropyl)-4-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2858503.png)

![3-Fluorosulfonyloxy-5-[methyl-(1-methylpyrazol-3-yl)carbamoyl]pyridine](/img/structure/B2858504.png)

![ethyl 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2858505.png)

![N-(benzo[b]thiophen-5-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2858506.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B2858507.png)